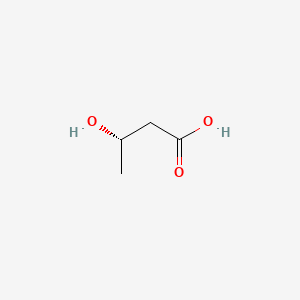

(S)-3-hydroxybutyric acid

説明

Historical Context and Discovery

The discovery of 3-hydroxybutyric acid traces to Maurice Lemoigne’s 1926 identification of polyhydroxybutyrate (PHB) granules in Bacillus megaterium. While early studies focused on the racemic mixture, enantiomeric differentiation emerged with advancements in chromatographic and spectroscopic techniques in the late 20th century. The (S)-enantiomer gained recognition through investigations into β-oxidation pathways, where (S)-3-hydroxybutyryl-CoA was identified as an intermediate. Notably, the enantiomer-specific pharmacokinetics of (S)-3-hydroxybutyric acid were elucidated in 2021, revealing its unique absorption and distribution profiles in mammalian systems.

Nomenclature and Identification Systems

This compound is systematically named (S)-3-hydroxybutanoic acid under IUPAC guidelines. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 625-71-8 (L-enantiomer) |

| Molecular Formula | C₄H₈O₃ |

| ChEBI ID | CHEBI:20067 |

| SMILES | O=C(O)CC(O)C |

| InChI Key | WHBMMWSBFZVSSR-UHFFFAOYSA-N |

The enantiomer is distinguished from its (R)-counterpart via optical rotation ([α]₀²⁵ = -22.5° in water) and nuclear magnetic resonance (NMR) spectroscopy, which reveals distinct coupling patterns for the hydroxyl-bearing carbon.

Stereochemistry and Enantiomeric Differentiation

This compound belongs to the β-hydroxy acid family, featuring a hydroxyl group at the β-carbon (C3) and a chiral center at C2. Its absolute configuration is determined by the Cahn-Ingold-Prelog priority rules:

$$

\text{(S)-configuration: } \text{HOOC–CH(OH)–CH}2\text{–CH}3

$$

Enantiomeric differentiation relies on:

- Chromatographic resolution : Chiral stationary phases (e.g., cyclodextrin derivatives) separate (S)- and (R)-forms with baseline resolution.

- Enzymatic assays : (S)-3-hydroxybutyrate dehydrogenase selectively oxidizes the (S)-enantiomer to acetoacetate, producing NADH quantifiable at 340 nm.

- X-ray crystallography : Crystal structures of (S)-3-hydroxybutyrate-CoA confirm the (S)-configuration in enzyme-bound states.

In mammals, this compound constitutes <5% of total plasma ketone bodies but reaches 34% in cardiac tissue, suggesting tissue-specific metabolic roles.

Significance in Biochemical Research

Metabolic Pathways

This compound participates in:

- β-Oxidation : As (S)-3-hydroxybutyryl-CoA, it is an intermediate in mitochondrial fatty acid degradation.

- Ketolysis : Unlike (R)-3-hydroxybutyrate, the (S)-enantiomer is not a primary energy substrate but modulates NAD⁺/NADH ratios in peripheral tissues.

- Polymer biosynthesis : Microbial PHB depolymerases hydrolyze PHB to (S)-3-hydroxybutyrate, enabling carbon recycling in Pseudomonas and Alcaligenes species.

Industrial Applications

- Biodegradable plastics : Racemic 3-hydroxybutyrate serves as a monomer for poly(3-hydroxybutyrate) (PHB), though stereoregular polymers (e.g., isotactic PHB) require enantiopure precursors.

- Chiral synthesis : this compound is a building block for pharmaceuticals, including β-lactam antibiotics and statins.

Research Frontiers

- Enantiomer-specific signaling : (S)-3-Hydroxybutyrate inhibits NLRP3 inflammasomes via potassium channel modulation, offering therapeutic potential in inflammatory diseases.

- Cardiovascular physiology : Elevated cardiac (S)-3-hydroxybutyrate levels correlate with improved mitochondrial efficiency in heart failure models.

特性

IUPAC Name |

(3S)-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBMMWSBFZVSSR-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904613 | |

| Record name | (S)-3-Hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-3-Hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6168-83-8 | |

| Record name | L-3-Hydroxybutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6168-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybutanoic acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006168838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-3-Hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBUTANOIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK6OM9M3WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-3-Hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

45 - 48 °C | |

| Record name | (S)-3-Hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Metabolic Pathway Engineering in Saccharomyces cerevisiae

The biosynthesis of (S)-3-HB in yeast involves a three-enzyme pathway converting acetyl-CoA into the target compound. The engineered pathway includes:

-

Acetyl-CoA C-acetyltransferase (AACT) : Encoded by ERG10, this enzyme condenses two acetyl-CoA molecules into acetoacetyl-CoA.

-

Acetoacetyl-CoA reductase (ACR) : Derived from Clostridium acetobutylicum (gene hbd), ACR reduces acetoacetyl-CoA to (S)-3-hydroxybutyryl-CoA.

-

3-Hydroxybutyryl-CoA thioesterase (HBT) : The Escherichia coli tesB gene product hydrolyzes (S)-3-hydroxybutyryl-CoA to release (S)-3-HB.

This pathway diverts carbon flux from ethanol (a low-cost substrate) into (S)-3-HB, avoiding competition with native sterol biosynthesis. Overexpression of ERG10, hbd, and tesB in S. cerevisiae resulted in enzyme activities of 12.8 U/mg (AACT), 9.4 U/mg (ACR), and 6.2 U/mg (HBT), respectively.

Table 1: Key Enzymes in Microbial (S)-3-HB Biosynthesis

| Enzyme | Gene | Source Organism | Activity (U/mg) | Role in Pathway |

|---|---|---|---|---|

| Acetyl-CoA C-acetyltransferase | ERG10 | S. cerevisiae | 12.8 | Acetoacetyl-CoA synthesis |

| Acetoacetyl-CoA reductase | hbd | C. acetobutylicum | 9.4 | (S)-3-hydroxybutyryl-CoA production |

| 3-Hydroxybutyryl-CoA thioesterase | tesB | E. coli | 6.2 | (S)-3-HB release |

Fermentation Optimization and Fed-Batch Strategies

Ethanol-fed batch fermentation enhances (S)-3-HB titers by maintaining optimal carbon flux. In a 5-L bioreactor, pulse feeding of ethanol (20 g/L initial concentration) every 12 hours sustained cell growth while preventing acetate accumulation. After 72 hours, the final titer reached 12.0 g/L, with a productivity of 0.17 g/L/h. Metabolomic analysis revealed that NADPH availability limited ACR activity, prompting co-expression of the ZWF1 gene (glucose-6-phosphate dehydrogenase) to boost NADPH pools, increasing yield by 22%.

Chemical Synthesis of this compound

Hydrolysis of Alkyl 3-Hydroxybutyrate Esters

A patented method converts ethyl or methyl 3-hydroxybutyrate into (S)-3-HB via alkaline hydrolysis:

-

Reaction Setup : 150 g ethyl 3-hydroxybutyrate, 156 g KOH, and 300 mL water are stirred at 45°C for 24 hours.

-

Acidification : The mixture is distilled to remove water, cooled to 0°C, and treated with ethanol/isopropanol to precipitate 3-HB.

-

Crystallization : The crude acid is dissolved in ethanol, reacted with Ca(OH)₂, and crystallized at -5°C to yield calcium (S)-3-hydroxybutyrate (92% yield).

Table 2: Chemical Synthesis Parameters and Outcomes

| Parameter | Condition | Outcome |

|---|---|---|

| Substrate | Ethyl 3-hydroxybutyrate | 150 g |

| Catalyst | KOH | 156 g |

| Temperature | 45°C | 24-hour reaction time |

| Crystallization Solvent | Isopropanol | 177 g calcium (S)-3-HB |

| Yield | – | 92% |

Comparative Analysis of Microbial vs. Chemical Methods

Efficiency and Environmental Impact

-

Microbial :

-

Chemical :

Table 3: Method Comparison

| Criterion | Microbial Method | Chemical Method |

|---|---|---|

| Enantiomeric Purity | >99% (S) | Racemic (requires resolution) |

| Carbon Source | Ethanol (renewable) | Ethyl ester (petrochemical) |

| Typical Yield | 12.0 g/L | 92% of theoretical |

| Scalability | Pilot-scale (5-L bioreactor) | Industrial (batch reactors) |

化学反応の分析

科学研究の応用

L-ヒドロキシ酪酸は、科学研究でさまざまな用途があります。

科学的研究の応用

L-Hydroxybutyric acid has numerous applications in scientific research:

作用機序

類似の化合物との比較

L-ヒドロキシ酪酸は、他のヒドロキシ酪酸と比較できます。

α-ヒドロキシ酪酸: 炭素鎖上のヒドロキシ基の位置によって区別されます。

β-ヒドロキシ酪酸: L-ヒドロキシ酪酸の別名です。

γ-ヒドロキシ酪酸(GHB): 治療薬としての使用や中枢神経系における役割で知られています.

L-ヒドロキシ酪酸は、ヒトの代謝におけるケトン体としての役割と、さまざまな医学的状態における治療の可能性により、独特です。

類似化合物との比較

(R)-3-Hydroxybutyric Acid (R-3HB)

Structural Differences : R-3HB is the enantiomer of S-3HB, differing in the spatial configuration of the hydroxyl group at the β-carbon.

Biological Roles :

- R-3HB is a primary monomer for microbial synthesis of biodegradable polyhydroxyalkanoates (PHAs), such as polyhydroxybutyrate (PHB), which serve as energy storage molecules in bacteria .

- Unlike S-3HB, R-3HB exhibits antimicrobial, insecticidal, and antiviral activities, making it valuable in biotechnology for producing antibiotics and pheromones . Applications:

- Industrial production of PHAs for biodegradable plastics .

- Limited direct role in mammalian metabolism compared to S-3HB.

| Parameter | (S)-3-Hydroxybutyric Acid | (R)-3-Hydroxybutyric Acid |

|---|---|---|

| Chirality | S-enantiomer | R-enantiomer |

| Primary Source | Human liver (ketogenesis) | Bacterial fermentation |

| Key Biological Role | Brain energy substrate | PHA biosynthesis |

| Medical Relevance | Neurological disorders | Bioplastic production |

D-3-Hydroxybutyric Acid (D-3HB)

Structural Differences: D-3HB is synonymous with R-3HB, sharing identical chemical properties but differing in nomenclature conventions. Applications:

3-Hydroxyisobutyric Acid (3-HIBA)

Structural Differences: A branched-chain isomer with a hydroxyl group at the β-carbon of a methyl-substituted propanoic acid backbone . Biological Roles:

2-Hydroxyisobutyric Acid

Structural Differences : Hydroxyl group at the α-carbon instead of the β-carbon.

Applications :

3-Hydroxyhippuric Acid

Structural Differences : A conjugate of hippuric acid (benzoylglycine) with a hydroxyl group at the β-position.

Biological Roles :

- Potential biomarker for environmental or dietary exposures, though its metabolic pathways remain poorly characterized .

3-Hydroxypropionic Acid

Structural Differences : A shorter-chain (C3) hydroxy acid.

Biological Roles :

- Plant stress metabolite; accumulates under phosphate starvation .

- Industrial precursor for acrylic acid production, unlike S-3HB’s neurological roles .

Key Research Findings

Neurological Impact : S-3HB modulates emotional regulation via energy metabolism in the brain, contrasting with R-3HB’s industrial utility .

Diagnostic Use: D-3HB assay kits are critical for clinical ketosis monitoring, while S-3HB levels correlate with psychiatric conditions .

Metabolic Disorders : 3-HIBA and S-3HB are both biomarkers for inherited metabolic diseases but function in distinct pathways .

生物活性

(S)-3-Hydroxybutyric acid, commonly known as 3-hydroxybutyrate (3HB), is a significant ketone body produced in the liver from acetyl-CoA. It plays a crucial role in energy metabolism, particularly during states of low glucose availability, such as fasting or ketogenic diets. This article delves into the biological activities of this compound, highlighting its metabolic pathways, physiological effects, and potential therapeutic applications.

Metabolism and Production

This compound is synthesized primarily in the liver through the following metabolic pathway:

- Acetyl-CoA Conversion : Acetyl-CoA is converted to acetoacetate.

- Reduction to 3HB : Acetoacetate is then reduced to this compound by the enzyme D-β-hydroxybutyrate dehydrogenase.

This process is particularly active during periods of prolonged fasting or carbohydrate restriction, leading to elevated levels of 3HB in the bloodstream.

Energy Source

This compound serves as an alternative energy source for various tissues, especially the brain, when glucose levels are low. It can cross the blood-brain barrier and is utilized by neurons as a substrate for ATP production, thereby supporting brain function during metabolic stress .

Signaling Molecule

Recent studies have identified this compound as a signaling molecule involved in several physiological processes:

- Histone Deacetylase Inhibition : 3HB acts as an inhibitor of histone deacetylases (HDACs), particularly HDAC2 and HDAC3. This inhibition leads to increased expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health and plasticity .

- Regulation of Inflammation : It has been shown to modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .

Neurological Disorders

Research indicates that this compound may have therapeutic potential in various neurological disorders:

- Epilepsy : Ketogenic diets rich in 3HB have been effective in reducing seizure frequency in patients with refractory epilepsy .

- Neurodegenerative Diseases : There is growing interest in its role in conditions like Alzheimer's disease and Parkinson's disease, where it may help mitigate oxidative stress and promote neuronal survival .

Cardiovascular Health

This compound has been associated with improved cardiovascular health by enhancing lipid metabolism and reducing inflammation, which are critical factors in cardiovascular diseases .

Case Study: Geriatric Depression

A study found elevated levels of this compound in geriatric patients undergoing treatment for depression, suggesting its potential role as a biomarker for recovery .

Clinical Trials

Recent clinical trials have investigated the effects of 3HB supplementation on cognitive function and mood stabilization among older adults. Results indicated improvements in cognitive performance correlated with increased levels of BDNF .

Summary of Key Findings

| Biological Activity | Description |

|---|---|

| Energy Metabolism | Serves as an alternative energy source during fasting or low glucose states. |

| Neuroprotection | Increases BDNF levels; potential benefits in neurological disorders. |

| Inflammation Modulation | Acts as an anti-inflammatory agent. |

| Cardiovascular Benefits | Improves lipid metabolism and reduces inflammation. |

Q & A

Basic Research Questions

Q. What are the primary pathways for microbial synthesis of (S)-3-hydroxybutyric acid, and how can experimental conditions be optimized for yield?

- Methodological Answer : this compound [(S)-3HB] can be synthesized via two microbial pathways: (1) polyhydroxybutyrate (PHB) depolymerization and (2) acetoacetyl-CoA reduction. To optimize yield, carbon sources (e.g., glucose or glycerol) and oxygen-limited conditions should be tested. For PHB-based pathways, nitrogen limitation induces polymer accumulation, which is subsequently hydrolyzed to release (S)-3HB. In acetoacetyl-CoA pathways, overexpression of ketothiolase (PhaA) and acetoacetyl-CoA reductase (PhaB) enhances flux toward (S)-3HB. Fermentation parameters (pH 6.5–7.0, 30–37°C) and fed-batch strategies improve titers .

Q. How can enantiomeric purity of this compound be validated in synthetic or biosynthetic samples?

- Methodological Answer : Chiral chromatography using NH₂ or HILIC columns with polar mobile phases (e.g., acetonitrile/1 mM ammonium formate) resolves enantiomers. Optical rotation analysis ([α]²⁰/D = +25°±1.0° for (S)-enantiomer in water) confirms purity. LC-MS/MS with MRM transitions (e.g., m/z 103.0→59.0) provides quantitative validation .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Use NH₂ columns (100 × 4.6 mm, 3 µm) with isocratic elution (80% acetonitrile, 20% 1 mM ammonium formate). MRM transitions: m/z 103.0→59.0 for (S)-3HB. Linear range: 0.1–10 µg/mL (R² > 0.995) .

- GC-MS : Derivatize with BSTFA + 1% TMCS; monitor m/z 247 (3HB-TMS). Validate with internal standards (e.g., deuterated 3HB) .

Advanced Research Questions

Q. How does this compound inhibit histone deacetylases (HDACs), and what experimental models validate its epigenetic effects?

- Methodological Answer : (S)-3HB acts as a competitive HDAC inhibitor (IC₅₀: 2.4–5.3 mM for HDAC1/3/4). In HEK293 cells, 10 mM (S)-3HB treatment for 24 hours increases H3K9 acetylation at Foxo3a and Mt2 promoters. Chromatin immunoprecipitation (ChIP) with anti-AcH3K9 antibodies followed by qPCR quantifies site-specific acetylation. Dose-dependent inhibition of NLRP3 inflammasome (e.g., IL-1β reduction in human monocytes at 1–20 mM) further supports its role in epigenetic regulation .

Q. What strategies resolve contradictions in reported pKa values for this compound under physiological conditions?

- Methodological Answer : Discrepancies arise from measurement techniques (potentiometric vs. spectroscopic) and ionic strength. The accepted pKa is 4.41 ± 0.05 at 25°C (validated via titration in 0.15 M NaCl to mimic plasma). At physiological pH (7.4), >99.9% exists as the ionized form, necessitating buffer adjustments in cell culture studies .

Q. How can metabolic engineering enhance this compound production while avoiding PHB accumulation?

- Methodological Answer : Knockout of PHB synthase (PhaC) redirects carbon flux toward free (S)-3HB. Co-expression of thioesterases (e.g., TesA) hydrolyzes acetoacetyl-CoA intermediates. Dynamic pathway regulation (e.g., CRISPRi repression of PHB genes under nitrogen-rich conditions) improves yield (up to 45 g/L in E. coli) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。